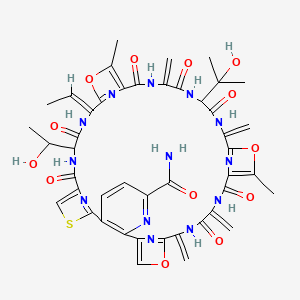
Berninamicina D
Descripción general
Descripción
Berninamycin D: is a member of the thiopeptide antibiotics class. It was first isolated in 1994 from a strain of Streptomyces as a minor analogue of Berninamycin A . Thiopeptides are characterized by macrocyclic structures containing atypical amino acids linked to thiazole and oxazole rings. Unlike other members of this class, Berninamycin D lacks the didehydroalaninyl side chain.
Mecanismo De Acción
The precise mechanism by which Berninamycin D exerts its effects is not fully understood. it likely involves interactions with specific molecular targets and pathways within bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Berninamycin D is its broad-spectrum activity against a wide range of bacterial species. This makes it an ideal choice for laboratory experiments, as it can be used to study a variety of bacterial species. The main limitation of Berninamycin D is that it is not as effective against Gram-negative bacteria as it is against Gram-positive bacteria.
Direcciones Futuras
The potential future directions for Berninamycin D include further clinical trials to assess its efficacy in the treatment of infections caused by antibiotic-resistant bacteria, as well as the development of new derivatives with improved activity against Gram-negative bacteria. In addition, further research into the mechanism of action of Berninamycin D could lead to the development of novel antibiotics with improved efficacy. Finally, further research into the biochemical and physiological effects of Berninamycin D could lead to the development of novel therapeutic applications.
Aplicaciones Científicas De Investigación
Berninamycin D’s applications span several scientific fields:
Chemistry: Researchers study its unique structure and reactivity.
Biology: Investigations explore its interactions with cellular components.
Medicine: Berninamycin D’s potential as an antibiotic or therapeutic agent is an ongoing area of interest.
Industry: Its industrial applications, if any, remain to be fully explored.
Análisis Bioquímico
Cellular Effects
Berninamycin D has potent activity against Gram-positive bacteria . It inhibits protein synthesis in these bacteria, disrupting their cellular processes
Molecular Mechanism
Berninamycin D exerts its effects at the molecular level primarily by inhibiting protein synthesis in Gram-positive bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthetic gene cluster responsible for Berninamycin D production was identified in marine-derived Streptomyces sp. SCSIO 11878. Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts led to the production of Berninamycins A (1) and B (2) in Streptomyces lividans SBT18 and Streptomyces coelicolor M1154. Additionally, two new linearized Berninamycins, J (3) and K (4), were obtained in Streptomyces albus J1074 .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Berninamycin D likely undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. specific details remain scarce.
Common Reagents and Conditions: The reagents and conditions involved in Berninamycin D’s chemical reactions are still an area of active investigation. Researchers aim to uncover the enzymatic machinery responsible for its biosynthesis.
Major Products: The major products resulting from Berninamycin D’s reactions have not been extensively characterized. Further studies are needed to elucidate these aspects.
Comparación Con Compuestos Similares
Berninamycin D stands out due to its distinctive structure and lack of the didehydroalaninyl side chain. Similar compounds include Berninamycin A and Berninamycin C, both of which share the thiopeptide scaffold but exhibit variations in side chains and functional groups .
Propiedades
IUPAC Name |
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFBJUVNSGWDG-MYKKPKGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural difference between Berninamycin D and Berninamycin A?
A1: Berninamycin D differentiates itself from Berninamycin A in the number of dehydroalanine units attached to its pyridine ring. Berninamycin A possesses a specific number of these units, while Berninamycin D has two fewer. [, ] This structural variation could potentially influence its interaction with biological targets and impact its activity.
Q2: How does the structure of Berninamycin D compare to other minor metabolites like Berninamycin B and C?
A2: Berninamycin D, B, and C all exhibit structural variations from the parent compound, Berninamycin A. Berninamycin B substitutes a valine unit for the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A. [] Berninamycin C is postulated to have only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, further differentiating it from Berninamycin D. [] These structural distinctions within the Berninamycin family highlight the potential for diverse biological activities and warrant further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




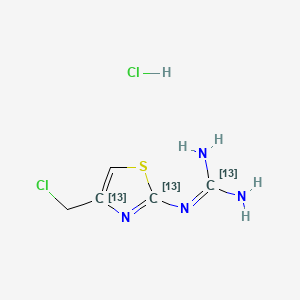

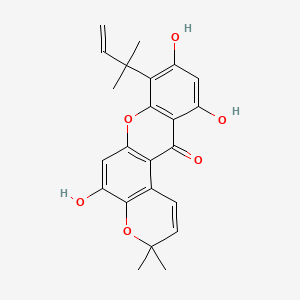
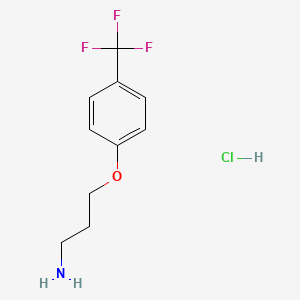
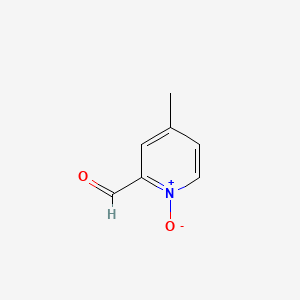
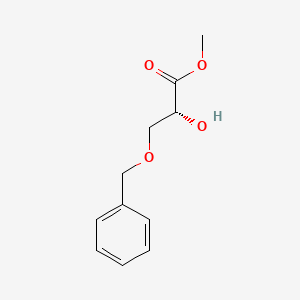
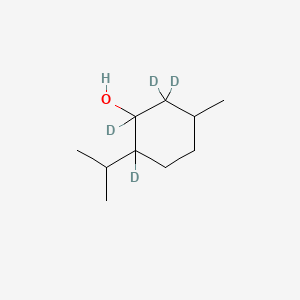
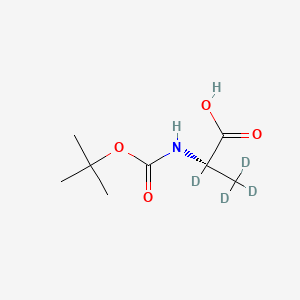
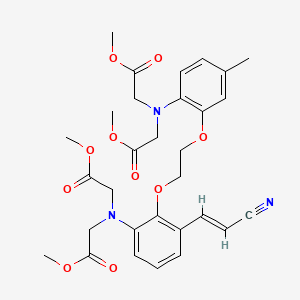
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)
